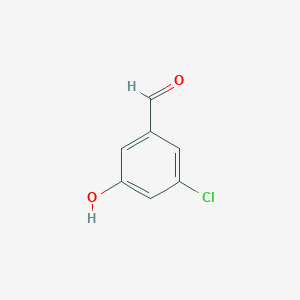

3-Chloro-5-hydroxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-6-1-5(4-9)2-7(10)3-6/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJENCCAVAIAGOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619815 | |

| Record name | 3-Chloro-5-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1829-33-0 | |

| Record name | 3-Chloro-5-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1829-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-5-hydroxybenzaldehyde CAS number

An In-depth Technical Guide to 3-Chloro-5-hydroxybenzaldehyde (CAS: 1829-33-0): Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

This compound is a substituted aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry. Its unique trifunctional nature—possessing an aldehyde, a hydroxyl group, and a chloro substituent on a benzene ring—makes it a versatile precursor for a wide range of more complex molecules. This guide provides a comprehensive technical overview of its chemical and physical properties, a detailed, field-tested synthetic protocol with mechanistic insights, and a discussion of its applications, particularly within the realm of medicinal chemistry and drug discovery. As a Senior Application Scientist, this document aims to synthesize published data with practical, experience-based insights to empower researchers in leveraging this valuable chemical intermediate.

Introduction: The Strategic Value of a Trifunctional Intermediate

In the landscape of pharmaceutical development, the strategic selection of starting materials is paramount. The efficiency of a synthetic route and the novelty of the resulting chemical matter often hinge on the functionality and reactivity of the initial building blocks. This compound, identified by its CAS number 1829-33-0, is a prime example of such a strategic intermediate.[1][2]

The presence of three distinct functional groups on the aromatic core offers orthogonal chemical handles for sequential, selective modifications:

-

The aldehyde group is a gateway for forming C-C and C-N bonds through reactions like aldol condensations, Wittig reactions, and reductive aminations.

-

The phenolic hydroxyl group can be alkylated, acylated, or used to form ethers and esters, often modulating solubility or serving as a hydrogen-bond donor in a final active pharmaceutical ingredient (API).

-

The chloro substituent provides a site for nucleophilic aromatic substitution or, more commonly, for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or amino groups.

This guide will delve into the core technical data required for its effective use, from its fundamental properties to its synthesis and safe handling.

Physicochemical Properties & Spectral Data

A thorough understanding of a compound's physical and spectral properties is the foundation of its successful application in research and development.

Identifiers and Physical Properties

The key identifiers and physical properties of this compound are summarized below for quick reference.[1][3]

| Property | Value | Source(s) |

| CAS Number | 1829-33-0 | [1][2][3] |

| Molecular Formula | C₇H₅ClO₂ | [1][2][3] |

| Molecular Weight | 156.57 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Appearance | Solid | |

| SMILES | C1=C(C=C(C=C1O)Cl)C=O | [3][4] |

| InChIKey | BJENCCAVAIAGOF-UHFFFAOYSA-N | [3] |

| Storage Temperature | 4°C, stored under nitrogen |

Spectral Analysis

Spectral data is crucial for identity confirmation and purity assessment. While a definitive, peer-reviewed spectral analysis was not available in public databases, a synthesis report provides proton NMR data.[5]

-

¹H NMR (300 MHz, CDCl₃) : δ 9.85 (s, 1H, -CHO), 7.35 (s, 1H, Ar-H), 7.20 (s, 1H, Ar-H), 7.10 (s, 1H, Ar-H), 3.68 (s, 1H, -OH).[5]

-

Scientist's Note: The reported ¹H NMR data appears inconsistent with the expected structure.[5] A 3,5-disubstituted aromatic ring should display three distinct aromatic protons with observable coupling patterns (e.g., singlets or narrow triplets/doublets depending on the meta-coupling constants). The presence of four distinct singlets attributed to aromatic and hydroxyl protons warrants careful re-evaluation upon experimental use. Researchers should perform their own characterization (¹H NMR, ¹³C NMR, MS, IR) to validate the structure of any procured or synthesized batch.

-

-

Mass Spectrometry (Predicted) : Collision cross-section (CCS) values have been predicted for various adducts, which can be useful for LC-MS method development.[6] For example, the [M-H]⁻ adduct is predicted at m/z 154.99052.[6]

Synthesis and Mechanistic Considerations

While commercially available, an in-house synthesis may be required for large quantities or for the preparation of analogues. A common and reliable method involves the demethylation of the corresponding methoxy precursor.

Synthetic Route: Demethylation of 3-Chloro-5-methoxybenzaldehyde

This procedure utilizes boron tribromide (BBr₃), a powerful Lewis acid, to selectively cleave the methyl ether without affecting the other functional groups.

Detailed Experimental Protocol

The following protocol is adapted from a reported synthesis and includes explanations for key steps.[5]

Step 1: Reaction Setup

-

Charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet with 3-chloro-5-methoxybenzaldehyde (22.8 g, 134 mmol).

-

Dissolve the starting material in anhydrous dichloromethane (DCM, 250 mL).

-

Causality: Anhydrous DCM is used as the solvent because it is inert to BBr₃ and effectively dissolves the starting material. The reaction must be run under an inert atmosphere (nitrogen) to prevent quenching of the highly reactive BBr₃ by atmospheric moisture.

-

Step 2: Reagent Addition

-

Cool the solution to 0°C using an ice bath.

-

Slowly add boron tribromide (15.8 mL, 167 mmol) dropwise over 15 minutes via the dropping funnel.

-

Causality: The reaction is highly exothermic. Cooling to 0°C and adding the BBr₃ slowly are critical for controlling the reaction rate, preventing side reactions, and ensuring safety.

-

Step 3: Reaction Progression

-

Stir the reaction mixture at 0°C for 2 hours after the addition is complete.

-

Causality: Maintaining the low temperature for an extended period ensures the reaction proceeds to completion without thermal degradation of the product. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Step 4: Quenching and Workup

-

Slowly add water (50 mL) to the reaction mixture while still at 0°C to quench the excess BBr₃.

-

Causality: The quench is also highly exothermic and must be done cautiously. Water hydrolyzes BBr₃ to boric acid and HBr.

-

-

Transfer the mixture to a separatory funnel and extract the product into diethyl ether (2 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Causality: The product is more soluble in the organic phase. Drying with sodium sulfate removes residual water, and vacuum concentration removes the volatile solvents.

-

Step 5: Purification

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate (4:1) eluent system.

-

The final product, this compound, is obtained as a solid (Reported yield: 5.2 g, 25%).[5]

-

Causality: Column chromatography separates the desired product from unreacted starting material and any byproducts based on polarity. The 4:1 hexane:ethyl acetate mobile phase provides optimal separation for this compound.

-

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Reactivity pathways of this compound in synthesis.

Safety, Handling, and Storage

Proper handling of any chemical reagent is essential for laboratory safety. This compound is classified as a hazardous substance.

GHS Hazard Classification

The compound presents multiple hazards that necessitate careful handling. [3]

| Hazard Code | Hazard Statement | GHS Pictogram |

|---|---|---|

| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |

| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |

| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |

| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |

Recommended Handling and Personal Protective Equipment (PPE)

Given its hazard profile, the following precautions must be observed: [7][8][9]* Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.

-

Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.

-

Avoid dust formation. If handling a powder, respiratory protection may be necessary.

-

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. [7]

Storage and Stability

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [7][8]For long-term stability, storage at 4°C under an inert atmosphere like nitrogen is recommended. * Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and strong reducing agents. [9]

Conclusion

This compound is more than just a chemical; it is a versatile tool for the modern medicinal chemist and researcher. Its trifunctional nature provides a robust platform for the synthesis of complex molecular architectures. By understanding its properties, mastering its synthesis, and respecting its handling requirements, scientists can effectively unlock its potential as a key building block in the development of novel therapeutics and other advanced materials. This guide serves as a foundational resource to support those efforts, bridging the gap between raw data and practical, in-lab application.

References

-

American Elements. This compound | CAS 1829-33-0. [Link]

-

Win-Win Chemical. 1829-33-0 this compound. [Link]

-

PrepChem.com. Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. [Link]

-

PubChem. This compound | C7H5ClO2 | CID 21904648. [Link]

-

PubChemLite. This compound (C7H5ClO2). [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | C7H5ClO2 | CID 21904648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1829-33-0 this compound 3-氯-5-羟基苯甲醛 -Win-Win Chemical [win-winchemical.com]

- 5. This compound | 1829-33-0 [chemicalbook.com]

- 6. PubChemLite - this compound (C7H5ClO2) [pubchemlite.lcsb.uni.lu]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

Core Molecular Profile and Physicochemical Properties

An In-Depth Technical Guide to 3-Chloro-5-hydroxybenzaldehyde

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis. It delves into the core physicochemical properties, synthesis, characterization, and applications of this compound, with a focus on the causal reasoning behind experimental methodologies.

This compound is a substituted aromatic aldehyde, a class of compounds that serve as versatile building blocks in organic synthesis. Its structure, featuring an aldehyde, a hydroxyl group, and a chlorine atom on the benzene ring, provides multiple reactive sites, making it a valuable intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The chlorine atom, in particular, enhances the lipophilicity of derivative compounds and can serve as a handle for further functionalization through cross-coupling reactions.

Molecular Structure

The molecular structure of this compound is fundamental to its reactivity. The electron-withdrawing nature of both the aldehyde and the chlorine atom deactivates the aromatic ring towards electrophilic substitution, while the hydroxyl group is an activating, ortho-, para-director. This electronic interplay dictates the regioselectivity of further chemical transformations.

Caption: 2D structure of this compound.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized below. These values are critical for reaction planning, purification, and analytical method development.

| Property | Value | Source(s) |

| Molecular Weight | 156.57 g/mol | [1][2] |

| Molecular Formula | C₇H₅ClO₂ | [1][2][3] |

| CAS Number | 1829-33-0 | [2][3][4] |

| IUPAC Name | This compound | [3] |

| Physical Form | Solid | [2] |

| Melting Point | 52-56 °C | |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| XLogP3 | 2.5 | [3] |

Synthesis Methodology: A Self-Validating Protocol

The synthesis of this compound is a critical process for ensuring a high-purity starting material for subsequent drug development stages. A common and robust method involves the demethylation of a readily available precursor, 3-chloro-5-methoxybenzaldehyde.

Synthesis Workflow: Demethylation Pathway

The choice of a demethylation agent is crucial for achieving high yield and purity. Boron tribromide (BBr₃) is a powerful Lewis acid highly effective for cleaving aryl methyl ethers. Its efficacy stems from the formation of a stable boron-oxygen bond, which facilitates the departure of the methyl group. The reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected.

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-chloro-5-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).[4]

-

Causality: Anhydrous conditions are critical as BBr₃ reacts violently with water. DCM is an excellent solvent for this reaction due to its inertness and ability to dissolve the starting material.

-

-

Cooling: Cool the solution to 0°C using an ice-water bath.[4]

-

Causality: This step is essential to manage the heat generated upon the addition of BBr₃, preventing potential side reactions and degradation of the product.

-

-

Reagent Addition: Slowly add boron tribromide (1.25 eq) dropwise to the stirred solution over 15 minutes.[4]

-

Causality: A slow, controlled addition prevents a dangerous temperature spike and ensures the reaction remains manageable.

-

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for 2 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[4]

-

Trustworthiness: TLC provides a real-time check on the reaction's completion, preventing premature quenching or unnecessary prolongation of the reaction time.

-

-

Quenching: Slowly and carefully add water to the reaction mixture to quench the excess BBr₃.

-

Causality: This step neutralizes the highly reactive BBr₃ and hydrolyzes the boron-phenoxide complex to liberate the free phenol. Extreme caution is required due to the exothermic nature of this step.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

-

Causality: Extraction isolates the organic product from the aqueous phase containing inorganic salts. The brine wash helps to remove residual water from the organic phase.

-

-

Purification: Purify the crude product by silica gel column chromatography, typically using a hexane-ethyl acetate solvent system as the eluent.[4]

-

Trustworthiness: Chromatography separates the desired product from any unreacted starting material or byproducts, yielding a high-purity compound essential for subsequent applications.

-

Spectroscopic Characterization and Validation

Structural confirmation of the synthesized this compound is paramount. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for this validation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a unique fingerprint of the molecule. The expected chemical shifts (δ) and multiplicities confirm the arrangement of protons on the aromatic ring and the presence of the aldehyde and hydroxyl groups.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | ~9.85 | Singlet (s) | 1H |

| Aromatic (H2/H4/H6) | ~7.10 - 7.35 | Singlets/Doublets | 3H total |

| Hydroxyl (-OH) | ~3.68 (variable) | Singlet (s) | 1H |

| (Note: Data is representative and based on values reported in CDCl₃.[4] The hydroxyl proton shift can be variable and may broaden or exchange with D₂O.) |

The distinct signals for the aldehyde proton (~9.85 ppm) and the aromatic protons, along with the disappearance of the methoxy signal (~3.8 ppm) from the starting material, provide definitive evidence of a successful synthesis.

Applications in Drug Discovery and Development

This compound is not an end product but a crucial intermediate. Its utility lies in its ability to serve as a scaffold for building more complex molecules with potential therapeutic value. The presence of chlorine is particularly significant in medicinal chemistry, as it can modulate a drug's metabolic stability, lipophilicity, and binding affinity.[5]

Role as a Key Building Block

This compound is a precursor in the synthesis of novel molecules with potential anti-inflammatory and antimicrobial properties.[6] For instance, it is used to prepare intermediates like 2-chloro-4-(morpholinylmethyl)phenol, a structural motif found in various biologically active compounds.[7]

Example Application Workflow: Synthesis of a Morpholine Derivative

The aldehyde group can be readily converted into other functional groups. One common transformation is reductive amination, where the aldehyde reacts with an amine (e.g., morpholine) in the presence of a reducing agent to form a new carbon-nitrogen bond.

Caption: Application of this compound as a building block.

This pathway demonstrates how the initial scaffold is strategically modified. The phenolic hydroxyl is often protected to prevent it from interfering with the reductive amination step, showcasing the careful planning required in multi-step synthesis.[7]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazard Identification: The compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8][9]

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8][10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[2][9]

Conclusion

This compound, with a molecular weight of 156.57 g/mol , is more than just a chemical compound; it is a key enabler in the field of medicinal chemistry and drug discovery. Its value is derived from its specific molecular architecture, which allows for controlled and predictable chemical transformations. This guide has provided a comprehensive overview of its properties, a robust and verifiable synthesis protocol, and its applications, all grounded in the principles of causality and scientific integrity. For researchers and developers, a thorough understanding of this intermediate is a foundational step toward innovating the next generation of therapeutics.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Win-Win Chemical. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Chloro-4-hydroxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H5ClO2). Retrieved from [Link]

-

SpectraBase. (n.d.). 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. Wiley. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 5-chloro-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering 3-Chloro-4-hydroxybenzaldehyde Synthesis for Pharmaceutical Innovation. Retrieved from [Link]

-

IUCr Journals. (2020). Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde. Retrieved from [Link]

-

NIH. (n.d.). 3-Chloromethyl-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

NIH. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 1829-33-0 this compound 3-氯-5-羟基苯甲醛 -Win-Win Chemical [win-winchemical.com]

- 2. This compound | 1829-33-0 [sigmaaldrich.com]

- 3. This compound | C7H5ClO2 | CID 21904648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1829-33-0 [chemicalbook.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [wap.guidechem.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

3-Chloro-5-hydroxybenzaldehyde chemical properties.

An In-depth Technical Guide to 3-Chloro-5-hydroxybenzaldehyde

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 1829-33-0), a pivotal substituted aromatic aldehyde. This document delves into its core chemical and physical properties, details a robust laboratory-scale synthesis protocol, explores its characteristic reactivity, and outlines its spectroscopic signature for unambiguous identification. Furthermore, it highlights its significance as a versatile building block in the realms of medicinal chemistry and drug development. This guide is intended for researchers, synthetic chemists, and drug development professionals who require a detailed, practical understanding of this compound.

Core Compound Identification and Structure

This compound is a disubstituted aromatic aldehyde. The benzene ring is functionalized with three key groups: an aldehyde (-CHO), a hydroxyl (-OH), and a chlorine (-Cl) atom. The substituents are arranged in a 1,3,5- (or meta-) substitution pattern. This specific arrangement of electron-withdrawing (aldehyde, chlorine) and electron-donating (hydroxyl) groups dictates the molecule's unique reactivity and chemical behavior.

The structural formula and key identifiers are summarized below.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Demethylation of 3-Chloro-5-methoxybenzaldehyde

[1]

-

Step 1: Reaction Setup

-

Step 2: Reagent Addition

-

Slowly add boron tribromide (1.25 eq, e.g., 15.8 mL, 167 mmol) dropwise to the stirred solution over a period of 15 minutes. [1]Causality Note: Slow, cooled addition is critical to control the exothermic reaction and prevent side-product formation.

-

-

Step 3: Reaction

-

After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 2 hours to ensure the demethylation goes to completion. [1]

-

-

Step 4: Quenching and Workup

-

Carefully quench the reaction by slowly adding water (50 mL). [1]Safety Note: The quenching of BBr₃ is highly exothermic and releases HBr gas. This must be done slowly and in a well-ventilated fume hood.

-

Transfer the mixture to a separatory funnel and extract the product into diethyl ether (2 x 100 mL). [1] * Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. [1]

-

-

Step 5: Purification and Validation

-

Purify the crude residue by silica gel column chromatography using a hexane:ethyl acetate (e.g., 4:1) eluent system. [1] * Combine the fractions containing the desired product and evaporate the solvent to yield pure this compound. [1] * Confirm the product identity using ¹H NMR spectroscopy. The expected signals in CDCl₃ are: δ 9.85 (s, 1H, -CHO), 7.35 (s, 1H, Ar-H), 7.20 (s, 1H, Ar-H), 7.10 (s, 1H, Ar-H). [1]

-

Chemical Reactivity and Applications

The reactivity of this compound is governed by its three functional groups. This trifunctional nature makes it a highly valuable and versatile building block in organic synthesis.

-

Aldehyde Group: The aldehyde is the primary site for nucleophilic addition and condensation reactions. It can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. It is also a key handle for forming Schiff bases (imines) or for use in reactions like the Wittig or Henry reactions to build molecular complexity.

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile for O-alkylation or O-acylation reactions. It also strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 6).

-

Aromatic Ring & Chlorine: The combined electronic effects of the substituents influence the reactivity of the benzene ring. The hydroxyl group is strongly activating, while the chlorine and aldehyde groups are deactivating. This electronic profile can be exploited for selective electrophilic or nucleophilic aromatic substitution reactions under specific conditions.

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzaldehydes are foundational scaffolds in medicinal chemistry. The presence of chlorine is particularly significant, as halogenation is a common strategy to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. [2]this compound serves as an intermediate in the synthesis of more complex bioactive molecules. [3]Its utility has been demonstrated in the creation of compounds with potential therapeutic applications, including building blocks for novel enzyme inhibitors and receptor modulators. [3]

Spectroscopic Characterization

Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound.

| Spectroscopy Type | Expected Characteristics |

| ¹H NMR | In CDCl₃, characteristic peaks are expected for the aldehydic proton (~δ 9.8 ppm), the phenolic proton (variable, broad), and the three aromatic protons in the region of δ 7.0-7.5 ppm. [1]The aldehydic proton's significant downfield shift is due to the deshielding effect of the carbonyl group. |

| ¹³C NMR | Expect signals for the aldehydic carbon (~190 ppm), the carbon bearing the hydroxyl group (~155-160 ppm), the carbon bearing the chlorine atom (~135 ppm), and other aromatic carbons (~115-130 ppm). |

| Infrared (IR) | Key vibrational bands include a broad O-H stretch (~3200-3400 cm⁻¹), a strong C=O stretch for the aldehyde (~1680-1700 cm⁻¹), and C=C stretching bands for the aromatic ring (~1450-1600 cm⁻¹). |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). Predicted m/z for [M+H]⁺ is 157.00508. |

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting. [4][5]

-

Hazard Statements:

-

H302: Harmful if swallowed. [4][5] * H315: Causes skin irritation. [4][5] * H319: Causes serious eye irritation. [4][5] * H335: May cause respiratory irritation. [4][5]* GHS Pictogram: GHS07 (Exclamation Mark). [4]* Precautionary Measures:

-

Handle only in a well-ventilated area, preferably a chemical fume hood. [6] * Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [7] * Avoid breathing dust. [6] * Wash hands thoroughly after handling. [7] * Store in a tightly sealed container in a cool, dry place under nitrogen. [4]

-

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PrepChem.com. Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. [Link]

-

PubChem. 3-Chloro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

Stenutz. 3-chloro-5-fluoro-4-hydroxybenzaldehyde. [Link]

-

Win-Win Chemical. 1829-33-0 this compound. [Link]

-

PubChemLite. This compound (C7H5ClO2). [Link]

-

PrepChem.com. Synthesis of 3-Chloro-2-hydroxybenzaldehyde. [Link]

-

AMERICAN ELEMENTS. 2,4-Dichloro-3-hydroxybenzaldehyde. [Link]

-

NIH National Center for Biotechnology Information. 3-Chloromethyl-2-hydroxybenzaldehyde. [Link]

-

The Good Scents Company. 3-hydroxybenzaldehyde. [Link]

-

IUCr Journals. Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde. [Link]

-

NIH National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

AMERICAN ELEMENTS. This compound. [Link]

-

St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

-

PubChem. 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Chloro-5-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. Methyl (2-(1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)glycinate. [Link]

-

Wikipedia. 3-Hydroxybenzaldehyde. [Link]

-

NIST. Benzaldehyde, 3-hydroxy-. National Institute of Standards and Technology. [Link]

Sources

- 1. This compound | 1829-33-0 [chemicalbook.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 1829-33-0 [sigmaaldrich.com]

- 5. This compound | C7H5ClO2 | CID 21904648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

3-Chloro-5-hydroxybenzaldehyde physical properties

An In-Depth Technical Guide to 3-Chloro-5-hydroxybenzaldehyde for Advanced Research

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. Its purpose is to provide an in-depth understanding of the compound's core physical and chemical properties, contextualized with practical insights into its synthesis, reactivity, and application as a strategic building block in modern organic synthesis.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound is a substituted aromatic aldehyde that has garnered interest in the scientific community as a versatile intermediate. The strategic placement of three distinct functional groups—an electron-withdrawing chlorine atom, a nucleophilic hydroxyl group, and an electrophilic aldehyde—on a stable benzene ring makes it a valuable precursor for synthesizing a wide array of more complex molecules. Its utility is particularly noted in the construction of novel heterocyclic systems and substituted bi-aryl compounds, which are foundational scaffolds in many drug discovery programs.[1] This document consolidates critical data to facilitate its effective use in the laboratory.

Core Chemical Identity

Precise identification is the cornerstone of reproducible science. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 1829-33-0 | [3][4][5] |

| Molecular Formula | C₇H₅ClO₂ | [2][3][6] |

| Molecular Weight | 156.57 g/mol | [2][4][5] |

| Canonical SMILES | C1=C(C=C(C=C1O)Cl)C=O | [2][3] |

| InChI | InChI=1S/C7H5ClO2/c8-6-1-5(4-9)2-7(10)3-6/h1-4,10H | [2][4] |

| InChIKey | BJENCCAVAIAGOF-UHFFFAOYSA-N | [2][4] |

| MDL Number | MFCD08234659 | [3][4] |

Physicochemical Properties: A Quantitative Overview

The physical state and solubility of a compound dictate its handling, reaction conditions, and purification strategies. This compound is a solid at room temperature, a common characteristic for substituted benzaldehydes of similar molecular weight.[4]

| Property | Value | Source |

| Physical Form | Solid | [4] |

| Purity | ≥98% (Typical) | [4] |

| Storage Temperature | 4°C, stored under nitrogen | [4] |

Note: Specific values for melting point, boiling point, and detailed solubility in various organic solvents are not consistently reported across primary chemical databases and would require experimental determination for precise measurements. It is recommended to handle the compound in a well-ventilated area, avoiding dust formation.[5]

Spectroscopic Fingerprint for Structural Verification

Structural confirmation is paramount. The following section details the expected spectroscopic data for this compound, providing a basis for quality control and reaction monitoring.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) provides precise information about the electronic environment of hydrogen atoms in the molecule. For this compound, the spectrum is expected to be distinct. A reported ¹H NMR spectrum in CDCl₃ showed the following peaks:

-

δ 9.85 (s, 1H): This singlet corresponds to the highly deshielded aldehyde proton (-CHO).[7]

-

δ 7.35 (s, 1H), 7.20 (s, 1H), 7.10 (s, 1H): These signals in the aromatic region are attributed to the three protons on the benzene ring.[7] The splitting patterns may appear as closely spaced multiplets or singlets depending on the resolution and the small coupling constants between meta-positioned protons.

-

δ 3.68 (s, 1H): This broad singlet is characteristic of the phenolic hydroxyl proton (-OH).[7] Its chemical shift can vary depending on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The IR spectrum of this compound would be characterized by the following absorption bands:

-

~3400 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.

-

~1660-1700 cm⁻¹ (strong): C=O stretching of the aromatic aldehyde.

-

~1400-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1100-1300 cm⁻¹: C-O stretching of the phenol.

-

~700-850 cm⁻¹: C-Cl stretching vibration.

Synthesis Protocol and Mechanistic Considerations

Understanding the synthesis of a starting material provides insight into potential impurities and handling requirements. A common laboratory-scale synthesis involves the demethylation of a methoxy-substituted precursor.[7]

Experimental Protocol: Demethylation of 3-Chloro-5-methoxybenzaldehyde

This procedure outlines the conversion of 3-chloro-5-methoxybenzaldehyde to the target compound using boron tribromide, a powerful Lewis acid that selectively cleaves aryl methyl ethers.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 3-chloro-5-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Cooling: Cool the solution to 0°C using an ice bath. This is critical to control the exothermic reaction with boron tribromide.

-

Reagent Addition: Slowly add boron tribromide (1.25 eq) dropwise to the stirred solution over approximately 15 minutes.[7] Maintaining a slow addition rate prevents a rapid temperature increase.

-

Reaction: Stir the reaction mixture at 0°C for 2 hours.[7] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water. This step is highly exothermic and should be performed with caution at 0°C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether (2 x volume).[7]

-

Workup: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]

-

Purification: Purify the crude material using silica gel column chromatography, typically with a hexane:ethyl acetate gradient, to yield pure this compound.[7]

Synthesis Workflow Diagram

Caption: Demethylation of 3-chloro-5-methoxybenzaldehyde.

Reactivity and Applications in Drug Discovery

The chemical behavior of this compound is dictated by its three functional groups, which can be addressed with high selectivity.

-

The Aldehyde Group: This group is a prime site for nucleophilic attack. It readily undergoes reactions such as Wittig olefination, reductive amination to form benzylamines, and condensation with hydrazines or hydroxylamines to form hydrazones and oximes, respectively. These reactions are fundamental for extending the molecular scaffold.

-

The Hydroxyl Group: As a phenol, this group is weakly acidic and can be deprotonated to form a phenoxide, a potent nucleophile. This allows for O-alkylation (e.g., Williamson ether synthesis) to introduce diverse side chains. It also activates the aromatic ring towards electrophilic substitution.

-

The Aromatic Ring: The chlorine and hydroxyl groups direct further electrophilic aromatic substitution. This allows for the introduction of additional functional groups, such as nitro or halogen moieties, to further modulate the electronic and steric properties of the molecule.

This trifecta of reactivity makes this compound a valuable starting point for creating libraries of compounds for high-throughput screening in drug discovery. Its isomers, such as 3-Chloro-4-hydroxybenzaldehyde, are known intermediates in the synthesis of pharmaceutically relevant molecules, including morpholine-containing structures and electrochemically active compounds.[8]

Role as a Synthetic Precursor

Caption: Synthetic pathways from this compound.

Safety and Handling Precautions

As with any laboratory chemical, proper handling is essential. This compound is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed[2]

Recommended Handling Procedures:

-

Use in a well-ventilated area or a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

-

Avoid inhalation of dust and contact with skin and eyes.[5]

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.[4][5]

Conclusion

This compound is a strategically important chemical intermediate whose value lies in the orthogonal reactivity of its constituent functional groups. A thorough understanding of its physical properties, spectroscopic data, and chemical reactivity is crucial for its effective application. This guide provides the foundational knowledge required by researchers to leverage this versatile building block in the synthesis of novel compounds for pharmaceutical and materials science research.

References

-

AMERICAN ELEMENTS®. This compound | CAS 1829-33-0. [Link]

-

Win-Win Chemical. 1829-33-0 this compound. [Link]

-

PubChem. This compound | C7H5ClO2 | CID 21904648. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H5ClO2 | CID 21904648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. This compound | 1829-33-0 [sigmaaldrich.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. 1829-33-0 this compound 3-氯-5-羟基苯甲醛 -Win-Win Chemical [win-winchemical.com]

- 7. This compound | 1829-33-0 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

A-Technical-Guide-to-3-Chloro-5-hydroxybenzaldehyde-Properties-Synthesis-and-Applications-in-Drug-Discovery

Abstract: 3-Chloro-5-hydroxybenzaldehyde is a halogenated aromatic aldehyde that serves as a critical building block in the synthesis of a wide range of complex organic molecules. Its unique substitution pattern, featuring electron-withdrawing chloro and electron-donating hydroxyl groups meta to each other and to the formyl group, imparts distinct reactivity and makes it a valuable intermediate in medicinal chemistry. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, synthetic methodologies, and key applications in the development of novel therapeutic agents. Detailed protocols and mechanistic insights are provided for researchers and drug development professionals.

Nomenclature and Chemical Structure

The formal IUPAC name for this compound is This compound .[1][2] The name is derived by identifying the parent structure as benzaldehyde, a benzene ring with an aldehyde (-CHO) functional group. The principal functional group, the aldehyde, is assigned position 1 on the aromatic ring. The substituents, a chloro (-Cl) group and a hydroxyl (-OH) group, are located at positions 3 and 5, respectively.

-

CAS Number: 1829-33-0[1]

The presence of both a nucleophilic hydroxyl group and an electrophilic aldehyde group, modified by the inductive effect of the chlorine atom, allows for a diverse range of chemical transformations.

Physicochemical and Spectroscopic Properties

Understanding the physical and spectroscopic properties of this compound is essential for its handling, purification, and characterization.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 156.57 g/mol | [1][2] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥98% | [4] |

| Storage | 4°C, under nitrogen | [4][5] |

| Hazard Statements | H302, H315, H319, H332, H335 | [2][4] |

Spectroscopic Profile:

-

¹H NMR: A proton NMR spectrum in CDCl₃ would be expected to show distinct signals for the aldehyde proton (around δ 9.85 ppm), the phenolic hydroxyl proton, and three aromatic protons with splitting patterns corresponding to their meta-coupling.[5]

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyl carbon (aldehyde), the carbons bearing the hydroxyl and chloro groups, and the other aromatic carbons.

-

IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde (around 1660 cm⁻¹) and a broad O-H stretch for the phenol group.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). The monoisotopic mass is 155.9978 Da.[1][3]

Synthesis and Purification

The synthesis of this compound can be approached through several routes. A common and effective method involves the demethylation of a readily available precursor, 3-chloro-5-methoxybenzaldehyde.

Synthesis via Demethylation

This protocol describes the demethylation of 3-chloro-5-methoxybenzaldehyde using boron tribromide (BBr₃), a powerful Lewis acid capable of cleaving aryl methyl ethers.

Diagram 1: Synthesis of this compound

Caption: Workflow for synthesis via demethylation.

Experimental Protocol: [5]

-

Reaction Setup: Dissolve 3-chloro-5-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C using an ice bath. This is critical to control the exothermic reaction with BBr₃.

-

Reagent Addition: Slowly add boron tribromide (1.25 eq) dropwise to the cooled solution over approximately 15 minutes. Maintaining a low temperature prevents side reactions.

-

Reaction Monitoring: Stir the reaction mixture at 0°C for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water. This step hydrolyzes the boron intermediates and should be done cautiously as it is exothermic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or DCM (2x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by silica gel column chromatography, typically using a hexane:ethyl acetate (e.g., 4:1) eluent system, to afford the pure this compound.[5]

Causality Insight: Boron tribromide is chosen for its high efficiency in cleaving aryl methyl ethers. The reaction is performed at 0°C to manage its high reactivity and prevent potential over-reaction or degradation of the aldehyde functionality. The final purification by column chromatography is essential to remove unreacted starting material and boron-containing byproducts.

Chemical Reactivity and Derivatization

The bifunctional nature of this compound makes it a versatile substrate for various chemical transformations, which is highly valuable in constructing molecular libraries for drug discovery.

-

Aldehyde Group Reactions: The formyl group can undergo nucleophilic addition, condensation reactions (e.g., Knoevenagel, Wittig), and reductive amination to introduce diverse side chains and build complexity.

-

Hydroxyl Group Reactions: The phenolic hydroxyl group can be alkylated (e.g., Williamson ether synthesis), acylated, or used in coupling reactions to attach other molecular fragments.

Sources

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-hydroxybenzaldehyde

Abstract

3-Chloro-5-hydroxybenzaldehyde is a substituted aromatic aldehyde with potential applications as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its specific substitution pattern, however, presents significant regiochemical challenges for its direct synthesis via classical electrophilic aromatic substitution reactions on simpler precursors. This technical guide provides a comprehensive analysis of the synthetic pathways to this compound, with a focus on the underlying chemical principles, experimental considerations, and the rationale behind proposed synthetic strategies. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Considerations

The synthesis of substituted benzaldehydes is a cornerstone of organic chemistry, with numerous established methodologies. However, the preparation of this compound is not straightforward. The primary challenge lies in achieving the desired 1,3,5-trisubstitution pattern where the formyl group is meta to the chlorine atom and ortho to the hydroxyl group.

Direct formylation of 3-chlorophenol, a readily available starting material, is unlikely to yield the desired product in significant amounts. The hydroxyl group is a strongly activating, ortho, para-directing group, while the chloro group is a deactivating, yet also ortho, para-directing group. This combination of directing effects would favor the introduction of the formyl group at positions 2, 4, or 6 of the 3-chlorophenol ring, leading to a mixture of isomers, none of which is the target compound.

Therefore, a successful synthesis of this compound necessitates a more strategic, multi-step approach. This guide will explore a plausible and chemically sound pathway, highlighting the key transformations and the scientific rationale for each step.

Proposed Multi-Step Synthesis Pathway

A logical retrosynthetic analysis suggests that a more viable route would involve the introduction of the formyl group onto a precursor that already possesses the desired arrangement of the chloro and hydroxyl (or a protected hydroxyl) groups. One such promising precursor is 5-chlororesorcinol (5-chloro-1,3-dihydroxybenzene).

The proposed forward synthesis is a three-step process commencing with the Vilsmeier-Haack formylation of 5-chlororesorcinol.

Figure 1: Proposed synthesis pathway for this compound.

Step 1: Vilsmeier-Haack Formylation of 5-Chlororesorcinol

The Vilsmeier-Haack reaction is a mild and effective method for the formylation of electron-rich aromatic compounds.[1][2] 5-Chlororesorcinol, with its two activating hydroxyl groups, is an excellent substrate for this reaction.

Mechanism: The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3).[2] This electrophilic species then attacks the electron-rich resorcinol ring. The two hydroxyl groups strongly activate the positions ortho and para to them. In 5-chlororesorcinol, the 2, 4, and 6 positions are all activated. The formylation is expected to occur predominantly at the 4- or 6-position, which is para to one hydroxyl group and ortho to the other, leading to the formation of 4-chloro-2,6-dihydroxybenzaldehyde.

Figure 2: Simplified mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol (General):

-

To a cooled solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise with stirring under an inert atmosphere.

-

The resulting Vilsmeier reagent is then treated with a solution of 5-chlororesorcinol in a suitable solvent (e.g., DMF or a chlorinated solvent).

-

The reaction mixture is heated to facilitate the formylation.

-

Upon completion, the reaction is quenched by pouring it onto ice, followed by hydrolysis to yield the aldehyde.

-

The product is then extracted with an organic solvent, and purified by crystallization or column chromatography.

Step 2 & 3: Selective Deoxygenation

The product from the Vilsmeier-Haack reaction is expected to be 4-chloro-2,6-dihydroxybenzaldehyde. To arrive at the target molecule, this compound, a selective deoxygenation of one of the hydroxyl groups is necessary. This is a challenging transformation. A possible approach involves the selective protection of one hydroxyl group, followed by the deoxygenation of the other, and subsequent deprotection.

A more direct, albeit potentially lower-yielding, approach could be a two-step sequence involving the conversion of one hydroxyl group to a better leaving group (e.g., a tosylate or triflate) followed by reductive cleavage.

Alternative Consideration: Gattermann Reaction

The Gattermann reaction, which uses hydrogen cyanide and hydrogen chloride, is another classical method for formylating phenols. While it could also be applied to 5-chlororesorcinol, it is generally less favored due to the highly toxic nature of the reagents.

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₇H₅ClO₂ |

| Molecular Weight | 156.57 g/mol |

| Appearance | Expected to be a solid at room temperature. |

| SMILES | C1=C(C=C(C=C1O)Cl)C=O[3] |

| InChI | InChI=1S/C7H5ClO2/c8-6-1-5(4-9)2-7(10)3-6/h1-4,10H[3] |

| CAS Number | 1829-33-0[3] |

Spectroscopic Data (Predicted and Reported):

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aldehydic proton (around 9.8-10.0 ppm), the hydroxyl proton (variable, depending on solvent and concentration), and three aromatic protons. The aromatic protons would appear as distinct signals due to their different chemical environments.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will be the most downfield signal (typically >190 ppm).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom.

Conclusion

The synthesis of this compound is a non-trivial synthetic challenge that underscores the importance of strategic planning in organic synthesis. Direct formylation of readily available precursors is unlikely to be successful due to unfavorable regiochemical outcomes. A multi-step pathway, commencing with the formylation of a more complex but appropriately substituted precursor like 5-chlororesorcinol, presents a more viable, albeit challenging, approach. Further research into the selective deoxygenation of the resulting dihydroxybenzaldehyde intermediate is warranted to optimize the synthesis of this valuable chemical building block. The development of a novel, efficient, and regioselective synthesis for this compound would be a significant contribution to the field of synthetic organic chemistry.

References

-

PrepChem. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

-

LookChem. (n.d.). 5-Chlororesorcinol. Retrieved from [Link]

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2020). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Egyptian Journal of Chemistry, 63(10), 3829-3837.

-

PrepChem. (n.d.). Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. Retrieved from [Link]

-

Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Kim, M. J., Kim, M. K., & Lee, J. (2018). Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. Molecules, 23(10), 2469.

-

Defense Technical Information Center. (1962). SYNTHESIS OF 5-ALKYLRESORCINOLS. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]

- Wang, Z., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147-3175.

- Google Patents. (2009). CN101417929A - Synthetic method of hydroxybenzaldehyde.

- Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170.

-

ResearchGate. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). Retrieved from [Link]

-

Scribd. (n.d.). Name RXNS: 1. Sandmeyer Reaction. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Retrieved from [Link]

- Google Patents. (1995). US5457239A - Process for formylation of aromatic compounds.

-

Supporting Information. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. Retrieved from [Link]

- Yan, M., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction.

-

Journal of Organic Chemistry & Pharmaceutical Research. (n.d.). Synthesis and characterization of azo derivatives of diacetylresorcinol. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). Synthesis of Aromatic Aldehydes by Oxidative Hydroxymethylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of 1,3,5-trihydroxy benzene ( A ), 1,3-dihydroxy benzene ( B ). Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Chloro-5-hydroxybenzaldehyde: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-5-hydroxybenzaldehyde, a valuable substituted aromatic aldehyde. While the specific historical discovery of this compound is not prominently documented in readily available literature, its significance lies in its utility as a versatile intermediate in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. This document details established synthetic routes, including the demethylation of its methoxy precursor and discusses theoretical formylation strategies of 3-chlorophenol. A thorough characterization, including physicochemical properties and spectroscopic data, is presented. Experimental protocols and safety considerations are also provided to equip researchers, scientists, and drug development professionals with the necessary knowledge for its effective use.

Introduction and Context

This compound, with the chemical formula C₇H₅ClO₂, is a bifunctional organic compound featuring a benzaldehyde core substituted with both a chlorine atom and a hydroxyl group.[1] The relative positions of these functional groups (meta to each other and to the aldehyde) govern its reactivity and make it a strategic building block in organic synthesis. The electron-withdrawing nature of the chlorine and aldehyde groups, combined with the electron-donating and nucleophilic character of the hydroxyl group, allows for a range of chemical transformations.

While a seminal "discovery" paper is not easily identifiable, the existence and utility of this compound are well-established through its presence in chemical supplier catalogs and its implicit use as a precursor in patent literature. Its importance stems from the ability to serve as a scaffold for the introduction of further functionalities, leading to the creation of diverse molecular architectures with potential biological activity or specific material properties.

This guide will explore the synthesis of this compound, delve into its detailed characterization, and provide practical experimental procedures.

Synthetic Methodologies

The synthesis of this compound can be approached through several strategic pathways. The most direct and commonly cited method involves the demethylation of its readily available methoxy-protected precursor. Additionally, classical formylation reactions of 3-chlorophenol offer theoretical routes to this compound, with regioselectivity being a key consideration.

Demethylation of 3-Chloro-5-methoxybenzaldehyde

A practical and high-yielding laboratory-scale synthesis of this compound involves the demethylation of 3-chloro-5-methoxybenzaldehyde. This method is advantageous as the starting material is commercially available.[2][3] The reaction is typically achieved using a strong Lewis acid, such as boron tribromide (BBr₃), in an inert solvent like dichloromethane (DCM).

Causality of Experimental Choices:

-

Boron Tribromide (BBr₃): BBr₃ is a powerful Lewis acid that effectively cleaves aryl methyl ethers. The lone pair of electrons on the ether oxygen coordinates with the electron-deficient boron atom, initiating the cleavage process.

-

Dichloromethane (DCM): DCM is a common solvent for this reaction as it is inert to BBr₃ and effectively dissolves the starting material. Its low boiling point also facilitates easy removal during workup.

-

Low Temperature: The reaction is initiated at a low temperature (typically 0 °C) to control the exothermicity of the reaction between BBr₃ and the substrate.

The overall reaction can be depicted as follows:

Caption: Demethylation of 3-chloro-5-methoxybenzaldehyde to yield this compound.

Theoretical Formylation Routes from 3-Chlorophenol

The direct formylation of 3-chlorophenol presents a more atom-economical approach to this compound. However, the regioselectivity of electrophilic aromatic substitution on the 3-chlorophenol ring needs to be carefully considered. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. The interplay of these electronic effects will influence the position of the incoming formyl group.

The primary positions for electrophilic attack on 3-chlorophenol are C2, C4, and C6. The desired product, this compound, requires formylation at the C5 position, which is sterically and electronically less favored. However, under certain conditions, this isomer may be formed, albeit likely as a minor product in a mixture with other isomers.

Several classical formylation reactions could theoretically be applied:

-

Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base to generate dichlorocarbene as the electrophile. While it typically favors ortho-formylation, the substitution pattern of 3-chlorophenol could lead to a mixture of products.

-

Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent (formed from a substituted amide like DMF and phosphorus oxychloride) as the formylating agent. It is effective for electron-rich aromatic rings. The regioselectivity can be influenced by the specific reaction conditions.

-

Duff Reaction: This reaction uses hexamethylenetetramine in an acidic medium. It is also known for ortho-formylation of phenols.

-

Magnesium Chloride-Mediated Formylation: A milder method utilizing MgCl₂, triethylamine, and paraformaldehyde can achieve high regioselectivity for ortho-formylation of phenols.[4]

Caption: Theoretical formylation routes to this compound from 3-chlorophenol.

Physicochemical and Spectroscopic Characterization

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₅ClO₂ | PubChem[1] |

| Molecular Weight | 156.57 g/mol | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich |

| CAS Number | 1829-33-0 | PubChem[1] |

| InChI Key | BJENCCAVAIAGOF-UHFFFAOYSA-N | Sigma-Aldrich |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the following signals are expected: a singlet for the aldehydic proton, and distinct signals for the aromatic protons and the hydroxyl proton.

-

¹H NMR (300 MHz, CDCl₃): δ 9.85 (s, 1H, CHO), 7.35 (s, 1H, Ar-H), 7.20 (s, 1H, Ar-H), 7.10 (s, 1H, Ar-H), 3.68 (s, 1H, OH). (Note: This data is provided by a commercial supplier and should be verified.)

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C and C-H) groups. A broad O-H stretching band would be anticipated around 3200-3600 cm⁻¹, and a strong C=O stretching band for the aldehyde would appear around 1680-1700 cm⁻¹. Data for the related 3-hydroxybenzaldehyde shows a prominent C=O stretch.[6]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as characteristic isotopic peaks for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation would likely involve the loss of the formyl group (CHO) and other characteristic fragments. The mass spectrum of the isomeric 5-chloro-2-hydroxybenzaldehyde is available for comparison.[7]

Experimental Protocols

The following is a detailed, self-validating protocol for the synthesis of this compound via the demethylation of 3-chloro-5-methoxybenzaldehyde.

Synthesis of this compound

Materials:

-

3-chloro-5-methoxybenzaldehyde

-

Boron tribromide (BBr₃), 1M solution in dichloromethane

-

Dichloromethane (DCM), anhydrous

-

Water, deionized

-

Ether (diethyl ether)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-chloro-5-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a 1M solution of boron tribromide (BBr₃) in DCM (1.2 eq) to the cooled solution via a dropping funnel over a period of 15-20 minutes, while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Once the reaction is complete, carefully quench the reaction by slowly adding water to the flask while cooling in an ice bath.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ether (3 x volume of DCM).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient as the eluent to afford pure this compound.

Self-Validation:

The identity and purity of the synthesized this compound should be confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) with known values and by its melting point. The TLC analysis during the reaction and purification steps will also serve to validate the progress and purity of the product.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1]

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

Applications and Future Directions

This compound is a valuable intermediate for the synthesis of a wide range of organic molecules. Its bifunctional nature allows for selective reactions at the hydroxyl, aldehyde, and aromatic ring positions.

-

Pharmaceutical Synthesis: It can serve as a precursor for the synthesis of novel drug candidates. The hydroxyl and aldehyde groups can be modified to introduce various pharmacophores, and the chloro-substituted aromatic ring can be further functionalized, for example, through cross-coupling reactions.

-

Materials Science: The compound can be used in the synthesis of polymers, dyes, and other functional materials where a substituted phenolic aldehyde is required.

-

Agrochemicals: It can be a building block for the development of new herbicides, fungicides, and insecticides.

Future research may focus on developing more efficient and regioselective direct formylation methods to synthesize this compound from 3-chlorophenol, which would be a more sustainable and cost-effective approach. Furthermore, the exploration of its utility in the synthesis of novel bioactive compounds and functional materials remains a promising area of investigation.

Conclusion

While the formal "discovery" of this compound is not prominently documented, its role as a key synthetic intermediate is clear. This guide has provided a detailed overview of its synthesis, with a practical protocol for its preparation via demethylation. The discussion of theoretical formylation routes from 3-chlorophenol highlights the principles of electrophilic aromatic substitution and regioselectivity. The compilation of its physicochemical and spectroscopic properties, along with essential safety information, provides a solid foundation for its use in a research setting. As a versatile building block, this compound will likely continue to be a valuable tool for chemists in the development of new pharmaceuticals, agrochemicals, and materials.

References

-

Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols; preparation of 3-bromosalicylaldehyde. Organic Syntheses, 82, 64-69. [Link]

-

Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 21904648, this compound. Retrieved from [Link]

-

NIST (n.d.). Benzaldehyde, 3-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 519651, 3-Chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

-

NIST (n.d.). Benzaldehyde, 5-chloro-2-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST (n.d.). Benzaldehyde, 3-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 21904633, 3-Chloro-5-methoxybenzaldehyde. Retrieved from [Link]

-

PubChemLite (n.d.). 3-chloro-5-methoxybenzaldehyde. Retrieved from [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. 3-Chloro-5-methoxybenzaldehyde | C8H7ClO2 | CID 21904633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 3-chloro-5-methoxybenzaldehyde (C8H7ClO2) [pubchemlite.lcsb.uni.lu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 3-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 519651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzaldehyde, 3-hydroxy- [webbook.nist.gov]

- 7. This compound | C7H5ClO2 | CID 21904648 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3-Chloro-5-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-chloro-5-hydroxybenzaldehyde (CAS No. 1829-33-0), a key intermediate in various synthetic applications. The document details the molecule's physicochemical properties, explores the theoretical principles governing its solubility, and outlines a robust experimental protocol for its empirical determination. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide serves as an essential resource for scientists working with this compound, enabling informed decisions in experimental design, process development, and formulation.

Introduction and Physicochemical Profile

This compound is a substituted aromatic aldehyde whose utility in organic synthesis is significant.[1][2] Its molecular structure, featuring a hydroxyl group, a chloro group, and an aldehyde functional group on a benzene ring, dictates its chemical reactivity and physical properties, most notably its solubility.[3][4] Understanding the solubility of this compound is paramount for its effective use in reaction media, purification processes like crystallization, and for formulation in drug development contexts.

The molecule's polarity, hydrogen bonding capability, and molecular weight are critical determinants of its solubility in various solvents. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (hydroxyl and aldehyde oxygens), as well as the polar C-Cl bond, suggests a nuanced solubility profile.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1829-33-0 | [3][6][7] |

| Molecular Formula | C₇H₅ClO₂ | [1][3][7] |

| Molecular Weight | 156.57 g/mol | [3][6][7] |

| Physical Form | Solid | [6] |

| Topological Polar Surface Area | 37.3 Ų | [3] |